![molecular formula C10H15N3O2 B6087665 5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol
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Overview
Description
5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of
Mechanism of Action
The exact mechanism of action of 5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol has a number of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol. One area of research is to further investigate the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to explore the compound's potential as an anticancer agent and to develop more effective treatment strategies. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-methyl-4,6-dichloropyrimidine with allylamine and 2-hydroxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Scientific Research Applications
5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol has been studied extensively for its potential therapeutic applications. Some of the areas of research include anticancer, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(2-hydroxyethylamino)-2-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-4-8-9(11-5-6-14)12-7(2)13-10(8)15/h3,14H,1,4-6H2,2H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFGWIMGDUFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC=C)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-4-ol, 5-allyl-6-(2-hydroxyethylamino)-2-methyl- |
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